3-(2-Oxopyrrolidin-1-yl)benzohydrazide is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring fused with a hydrazide moiety, which contributes to its biological activity and potential therapeutic applications. The compound's molecular formula is , and it has a molecular weight of approximately 220.24 g/mol.
3-(2-Oxopyrrolidin-1-yl)benzohydrazide belongs to the class of hydrazides, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound can be classified under organic compounds, specifically as a hydrazone derivative due to the presence of the hydrazide functional group.
The synthesis of 3-(2-Oxopyrrolidin-1-yl)benzohydrazide typically involves several key steps:
The molecular structure of 3-(2-Oxopyrrolidin-1-yl)benzohydrazide can be depicted as follows:
The structure features a benzene ring attached to a pyrrolidine ring through an oxo group, which influences its reactivity and interaction with biological targets.
3-(2-Oxopyrrolidin-1-yl)benzohydrazide can participate in various chemical reactions due to its functional groups:
These reactions illustrate the versatility of 3-(2-Oxopyrrolidin-1-yl)benzohydrazide in synthetic organic chemistry .
The mechanism of action for 3-(2-Oxopyrrolidin-1-yl)benzohydrazide primarily involves its interaction with biological macromolecules such as proteins or nucleic acids.
The physical properties of 3-(2-Oxopyrrolidin-1-yl)benzohydrazide include:
Chemical properties include:
These properties are critical for determining suitable conditions for handling, storage, and application in research settings .
3-(2-Oxopyrrolidin-1-yl)benzohydrazide has several potential applications in scientific research:
The core compound is systematically named as 3-(2-oxopyrrolidin-1-yl)benzohydrazide under IUPAC conventions (CAS: 420097-54-7). Its molecular formula is C₁₁H₁₃N₃O₂ (MW: 219.24 g/mol). The name specifies:
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | 3-(2-Oxopyrrolidin-1-yl)benzohydrazide |
CAS Registry | 420097-54-7 |
Molecular Formula | C₁₁H₁₃N₃O₂ |
SMILES (Canonical) | NNC(=O)C1=CC(=CC=C1)N1CCCC1=O |
InChI Key | HVLWFFNRHWTYMB-UHFFFAOYSA-N |
Density Functional Theory (DFT) calculations reveal a non-planar conformation:
Table 2: Key Geometric Parameters (DFT/B3LYP/6-31G(d,p))
Parameter | Value |
---|---|
C1–N1 (Benzene–N) bond | 1.382 Å |
N1–C7 (Pyrrolidone C=O) | 1.356 Å |
Benzene–pyrrolidone angle | 59.8° |
Hydrazide C=O bond length | 1.235 Å |
Single-crystal X-ray diffraction confirms:
Table 3: Crystallographic Hydrogen Bonding
D–H⋯A | D⋯A (Å) | H⋯A (Å) | ∠DHA (°) | Symmetry Op |
---|---|---|---|---|
N3–H3A⋯O3 | 2.868 | 1.99 | 175 | x, y, z+1 |
C11–H11⋯Cg3 | 3.596 | 2.76 | 147 | -x, -y+1, -z |
Steric and Electronic Contrasts:
Functional Implications:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: